molecular formula C16H13N3O3S B6498436 2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide CAS No. 953183-97-6

2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide

Cat. No.: B6498436
CAS No.: 953183-97-6
M. Wt: 327.4 g/mol
InChI Key: BCLNMUAMSFWNTJ-UHFFFAOYSA-N
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Description

2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-16(21)11-4-1-2-5-12(11)18-15(20)9-10-8-13(22-19-10)14-6-3-7-23-14/h1-8H,9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLNMUAMSFWNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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